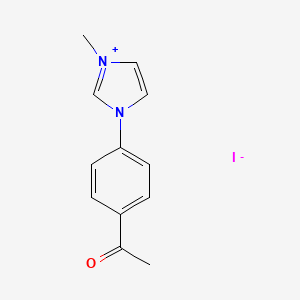

1-(4-乙酰基苯基)-3-甲基-1H-咪唑-3-铵碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

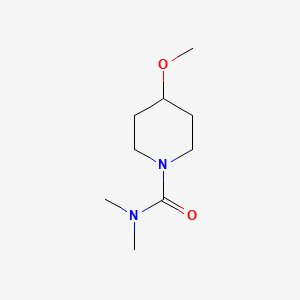

The compound “1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide” is a type of imidazolium salt. Imidazolium salts are important N-heterocyclic compounds due to their interesting framework and are found in many natural products and bioactive pharmaceuticals .

Synthesis Analysis

The synthesis of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide involves reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides that contain either electron-donating or electron-withdrawing groups .Molecular Structure Analysis

The structures of the new imidazolium salts were confirmed using different spectroscopic methods (1H NMR, 13C NMR, 19F NMR, and FTIR) and elemental analysis techniques .Chemical Reactions Analysis

These compounds have shown a highly potent inhibition effect toward acetylcholinesterase (AChE) and human carbonic anhydrase (hCAs) with Ki values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

液-液萃取溶剂

咪唑鎓盐与目标化合物类似,已对其在从溶液中选择性萃取和剥离金属方面的功效进行了研究。例如,某些咪唑鎓溴化物用于从酸性碘化物溶液中萃取 Cd(II),在金属离子萃取过程中表现出高选择性和效率 (Eyupoglu & Polat, 2015)。

固态染料敏化太阳能电池

聚合离子液体(包括与 1-(4-乙酰苯基)-3-甲基-1H-咪唑-3-鎓碘化物结构相似的聚合离子液体)已被用作染料敏化太阳能电池中的固体电解质。由于电子的寿命增加和界面电阻降低,它们的加入导致器件性能显着提高,从而提高了转换效率 (Chi 等,2011)。

防腐和电沉积研究

咪唑鎓碘化物衍生物已被探索其在腐蚀防护和电沉积中的作用。已证明将某些离子液体添加到 Ni-Co 合金电沉积浴中会影响合金的腐蚀行为和成核机制,从而提高其耐腐蚀性和沉积效率 (Omar 等,2020)。

光伏和电化学应用

研究强调了咪唑鎓碘化物衍生物在提高染料敏化太阳能电池性能方面的潜力。已对这些化合物对光伏性能的影响进行了研究,阳离子的取代基的变化会影响太阳能电池的整体效率 (Son 等,2008)。

金属基化疗

咪唑鎓碘化物配合物也因其在金属基化疗中的潜力而受到研究,研究探索了它们的合成、表征和生物学应用。这些化合物表现出广泛的生物活性,可用于治疗目的 (Navarro 等,2000)。

作用机制

Target of Action

The primary targets of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide are the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various biochemical processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide interacts with its targets, hCAs and AChE, by inhibiting their activities . The compound binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This results in an accumulation of substrates and a decrease in the products of these enzymes.

Biochemical Pathways

The inhibition of hCAs and AChE by 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide affects several biochemical pathways. The inhibition of hCAs can disrupt the balance of carbon dioxide and bicarbonate in the body, affecting processes such as respiration and the transport of carbon dioxide from tissues to the lungs. On the other hand, the inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission .

Result of Action

The molecular and cellular effects of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide’s action are primarily due to the inhibition of hCAs and AChE. This can lead to changes in acid-base balance and nerve impulse transmission, potentially affecting various physiological processes. The compound’s effects can be more potent than those of standard inhibitors of these enzymes, such as tacrine (TAC) against AChE and Acetazolamide (AZA) against CA .

未来方向

生化分析

Biochemical Properties

1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide has been found to interact with several key enzymes, including carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) . These interactions have been characterized by highly potent inhibition effects, with K i values in the range of 8.30±1.71 to 120.77±8.61 nM for AChE, 16.97±2.04 to 84.45±13.78 nM for hCA I, and 14.09±2.99 to 69.33±17.35 nM for hCA II .

Cellular Effects

The effects of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide on cellular processes are primarily mediated through its interactions with the aforementioned enzymes. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(4-acetylphenyl)-3-methyl-1H-imidazol-3-ium iodide involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1-[4-(3-methylimidazol-3-ium-1-yl)phenyl]ethanone;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2O.HI/c1-10(15)11-3-5-12(6-4-11)14-8-7-13(2)9-14;/h3-9H,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYPYVGDMNENSS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=C[N+](=C2)C.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}acetamide](/img/structure/B2712014.png)

![2,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2712015.png)

![8-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2712018.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2712020.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2712026.png)

![3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine](/img/structure/B2712027.png)

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2712029.png)

![N-(3-chloro-4-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2712030.png)

![Methyl 2-(allylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712035.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2712036.png)